2-(Chloromethyl)-4-methyl-1,3-benzothiazole 2-(Chloromethyl)-4-methyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 131337-69-4
VCID: VC0135754
InChI: InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)CCl
Molecular Formula: C9H8ClNS
Molecular Weight: 197.68

2-(Chloromethyl)-4-methyl-1,3-benzothiazole

CAS No.: 131337-69-4

Cat. No.: VC0135754

Molecular Formula: C9H8ClNS

Molecular Weight: 197.68

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-methyl-1,3-benzothiazole - 131337-69-4

Specification

CAS No. 131337-69-4
Molecular Formula C9H8ClNS
Molecular Weight 197.68
IUPAC Name 2-(chloromethyl)-4-methyl-1,3-benzothiazole
Standard InChI InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3
Standard InChI Key DDZKDZJPMGCNDT-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)CCl

Introduction

Chemical Identity and Structural Characteristics

2-(Chloromethyl)-4-methyl-1,3-benzothiazole is a heterocyclic compound consisting of a benzothiazole core with chloromethyl and methyl substituents. The benzothiazole nucleus is composed of a benzene ring fused with a thiazole ring, creating a bicyclic structure with significant chemical versatility.

Basic Chemical Information

The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number131337-69-4
IUPAC Name2-(chloromethyl)-4-methyl-1,3-benzothiazole
Molecular FormulaC₉H₈ClNS
Molecular Weight197.68 g/mol
Standard InChIInChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3
Standard InChIKeyDDZKDZJPMGCNDT-UHFFFAOYSA-N
SMILES NotationCC1=C2C(=CC=C1)SC(=N2)CCl

Table 1: Chemical identification parameters for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole

Structural Features

The structure of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole comprises several key features that contribute to its chemical behavior:

  • A benzothiazole core (fused benzene and thiazole rings)

  • A chloromethyl (-CH₂Cl) substituent at the 2-position of the benzothiazole

  • A methyl (-CH₃) group at the 4-position of the benzene ring component

  • An electrophilic center at the carbon of the chloromethyl group

  • A nitrogen atom in the thiazole ring that contributes to the compound's basic properties

The chloromethyl group at the 2-position is particularly significant as it serves as a reactive handle for further functionalization, making this compound valuable as a synthetic intermediate.

Physical and Chemical Properties

Physical Properties

While specific experimental data for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole is limited in the literature, its properties can be reasonably predicted based on structurally similar compounds:

PropertyValue/Description
Physical StateSolid at room temperature (based on similar benzothiazole derivatives)
ColorLight yellow to beige crystalline solid (typical for benzothiazole compounds)
SolubilitySoluble in organic solvents such as chloroform, dichloromethane, THF, and DMSO; poorly soluble in water
LogP3.34 (calculated)
PSA41.13 Ų

Table 2: Physical properties of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole

Chemical Reactivity

The 2-(Chloromethyl)-4-methyl-1,3-benzothiazole exhibits several important chemical characteristics:

  • The chloromethyl group serves as an excellent leaving group, making the compound reactive toward nucleophilic substitution reactions.

  • The nitrogen atom in the thiazole ring imparts mild basic properties.

  • The methyl group at the 4-position can influence electron density across the aromatic system.

  • The compound can participate in various coupling reactions typical of halogenated compounds.

These properties make 2-(Chloromethyl)-4-methyl-1,3-benzothiazole a versatile building block for synthesizing more complex molecules with potential biological activities.

Synthesis Methods

General Synthetic Approaches

Several methods have been reported for synthesizing chloromethyl-substituted benzothiazoles, which can be adapted for the preparation of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole:

From 2-Aminobenzenethiol and Chloroacetyl Chloride

One of the most common methods involves the reaction of 2-amino-4-methylbenzenethiol with chloroacetyl chloride:

  • 2-Amino-4-methylbenzenethiol reacts with chloroacetyl chloride in acetic acid.

  • The reaction mixture is heated, leading to ring closure.

  • The resulting 2-(chloromethyl)-4-methyl-1,3-benzothiazole is isolated and purified.

This method typically yields the product in moderate to high yields (approximately 85-90%).

Microwave-Assisted Synthesis

A more efficient approach utilizes microwave irradiation:

  • 2-Amino-4-methylbenzenethiol and chloroacetyl chloride are combined in acetic acid.

  • The mixture is irradiated in a microwave oven (typically at 500W for 10 minutes).

  • After cooling, the reaction mixture is poured onto crushed ice and basified with sodium hydroxide.

  • The product is extracted with chloroform and purified by column chromatography.

This method offers advantages including shorter reaction times, higher yields, and more environmentally friendly conditions compared to conventional heating methods.

Using Polyphosphoric Acid

Another approach employs polyphosphoric acid as a cyclization agent:

  • Chloroacetic acid and polyphosphoric acid are heated to approximately 180°C.

  • 2-Amino-4-methylbenzenethiol is added to this mixture.

  • The reaction is maintained at reflux for several hours.

  • After cooling, the mixture is basified and the product is extracted with chloroform.

  • The extract is dried and concentrated to obtain the crude product, which is further purified.

From Ortho-halogenated Anilines

Benzothiazoles can also be synthesized from ortho-halogenated anilines:

  • Ortho-halogenated anilines react with isothiocyanates or carbon disulfide.

  • The resulting intermediates undergo cyclization to form the benzothiazole ring.

  • Further functionalization leads to the desired 2-(chloromethyl)-4-methyl-1,3-benzothiazole.

Biological Activities and Applications

Antimicrobial Properties

Benzothiazole derivatives have shown significant antibacterial and antifungal activities. Compounds with substitutions at the 2- and 4-positions (similar to our target compound) have exhibited activity against various bacterial and fungal strains including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anti-inflammatory Activity

Benzothiazoles with substituents at positions similar to 2-(Chloromethyl)-4-methyl-1,3-benzothiazole have shown anti-inflammatory activities in various experimental models.

Applications in Chemical Synthesis

2-(Chloromethyl)-4-methyl-1,3-benzothiazole serves as an important synthetic intermediate due to its reactive chloromethyl group:

  • It can be used to introduce the benzothiazole moiety into more complex molecules.

  • The compound can participate in nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols.

  • It serves as a building block for synthesizing compounds with potential pharmaceutical applications.

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Eye DamageCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Table 3: Hazard classification for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole (based on similar compounds)

Protective Measures

When handling this compound, the following precautions should be observed:

  • Use appropriate personal protective equipment, including gloves, eye protection, and lab coats.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid skin contact, inhalation, and ingestion.

  • Store in tightly closed containers in a cool, dry place away from incompatible materials.

  • Dispose of waste according to local regulations for hazardous chemicals.

Analytical Methods and Characterization

Spectroscopic Identification

2-(Chloromethyl)-4-methyl-1,3-benzothiazole can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum typically shows characteristic peaks for:

  • Aromatic protons of the benzene ring (multiple signals around δ 7.0-8.0 ppm)

  • Methyl protons at the 4-position (singlet around δ 2.4-2.5 ppm)

  • Chloromethyl protons (singlet around δ 4.7-4.9 ppm)

Mass Spectrometry

Mass spectrometry can provide the molecular ion peak at m/z 197 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the chlorine atom (m/z 162) and further fragmentations of the benzothiazole ring system.

Infrared Spectroscopy

Key IR absorptions typically include:

  • C=N stretch of the thiazole ring (~1600-1650 cm⁻¹)

  • C-S stretch (~700-800 cm⁻¹)

  • Aromatic C=C stretches (~1400-1600 cm⁻¹)

  • C-Cl stretch (~750-800 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation. Typical TLC systems employ ethyl acetate:n-hexane mixtures as mobile phases.

Current Research and Future Perspectives

Recent Developments

Research involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole and related compounds has primarily focused on:

  • Development of more efficient and environmentally friendly synthesis methods, including microwave-assisted procedures.

  • Exploration of the compound as a building block for constructing more complex molecules with potential biological activities.

  • Investigation of its potential as an intermediate in the synthesis of pharmaceutical compounds.

Future Research Directions

Several promising areas for future research involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole include:

  • Structure-activity relationship studies to better understand how the methyl group at the 4-position influences biological activity compared to other benzothiazole derivatives.

  • Development of novel drug candidates by exploiting the reactive chloromethyl group to connect the benzothiazole scaffold with other pharmacologically relevant moieties.

  • Exploration of potential applications in materials science, including development of fluorescent probes and sensors based on the benzothiazole core.

  • Investigation of catalytic applications and coordination chemistry involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole as a ligand.

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